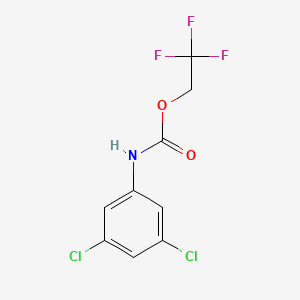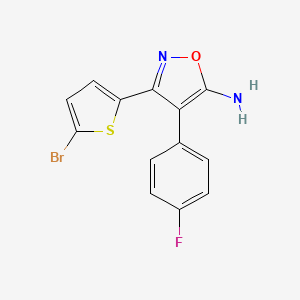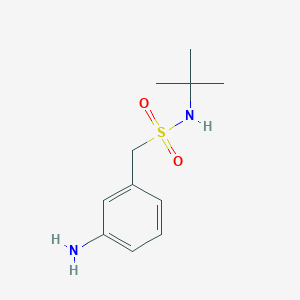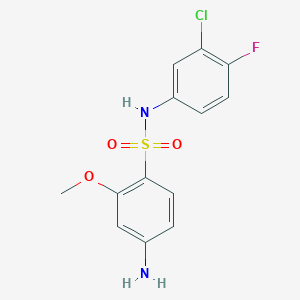
2,2,2-Trifluoroethyl 3,5-dichlorophenylcarbamate
Overview
Description
2,2,2-Trifluoroethyl 3,5-dichlorophenylcarbamate is a chemical compound with the molecular formula C9H6Cl2F3NO2 . It has a molecular weight of 288.05 .
Molecular Structure Analysis
The InChI code for 2,2,2-Trifluoroethyl 3,5-dichlorophenylcarbamate is 1S/C9H6Cl2F3NO2/c10-5-1-6(11)3-7(2-5)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications
Metabolism and Excretion in Pharmaceutical Research
Compounds similar to 2,2,2-Trifluoroethyl 3,5-dichlorophenylcarbamate, such as RWJ-333369, have been extensively studied in the context of pharmaceutical research, particularly focusing on their metabolism and excretion profiles in humans. For instance, RWJ-333369 has been investigated for its neuromodulatory properties, especially in treating epilepsy. Studies have detailed its extensive metabolism in humans and the significance of the parent drug in circulation (Mannens et al., 2007).
Environmental and Health Impacts
Compounds with structures similar to 2,2,2-Trifluoroethyl 3,5-dichlorophenylcarbamate have been part of environmental health studies. For instance, hydrochlorofluorocarbons (HCFCs), compounds used as substitutes for ozone-depleting chlorofluorocarbons, have been linked to liver disease in industrial workers due to their metabolism into reactive trifluoroacetyl halide intermediates. This highlights the potential health risks associated with exposure to these compounds and the need for safer alternatives (Hoet et al., 1997).
Analytical Studies in Biochemistry
The decomposition products and metabolites of halogenated compounds, such as halothane, have been identified and quantified in various studies, providing insights into their biochemical pathways and potential impacts on human health. For example, the identification of volatile metabolites of halothane in exhaled gases of patients provides a foundation for understanding the metabolic pathways and potential toxicological effects of these compounds (Sharp et al., 1979).
Safety And Hazards
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F3NO2/c10-5-1-6(11)3-7(2-5)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALAIZZBDLJCAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301219071 | |
| Record name | 2,2,2-Trifluoroethyl N-(3,5-dichlorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301219071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate | |
CAS RN |
1087788-79-1 | |
| Record name | 2,2,2-Trifluoroethyl N-(3,5-dichlorophenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087788-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl N-(3,5-dichlorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301219071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-methyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1519211.png)

![[1-(3-Bromophenyl)cyclopentyl]methanamine](/img/structure/B1519214.png)
![4-[4-(2-Methoxyethyl)phenoxy]aniline](/img/structure/B1519216.png)
![3-[(2-Aminoethyl)sulfanyl]propan-1-ol](/img/structure/B1519218.png)



![2-[Cyclopropyl(methyl)amino]acetic acid](/img/structure/B1519222.png)

![4-[2-(Acetylamino)ethoxy]-3-methoxybenzoic acid](/img/structure/B1519226.png)
![4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1519230.png)